molecular formula C16H18N4O2 B2760067 N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034420-17-0

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2760067
CAS No.: 2034420-17-0
M. Wt: 298.346
InChI Key: TXZCVGUULIGXPT-UHFFFAOYSA-N
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Description

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound with the molecular formula C16H18N4O2 and a molecular weight of 298.346 g/mol This compound is characterized by the presence of an ethoxyphenyl group, a pyrimidinylamino group, and an azetidinylmethanone moiety

Preparation Methods

The synthesis of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves several steps, typically starting with the preparation of the azetidinone ring. One common synthetic route includes the reaction of an ethoxyphenyl derivative with a pyrimidinylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or receptor antagonist.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in the formulation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an antagonist to certain receptors, blocking their signaling pathways and resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:

    (2-Ethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: This compound has a similar structure but differs in the length of the carbon chain connecting the azetidinone ring to the ethoxyphenyl group.

    (2-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)15(21)20-10-12(11-20)19-16-17-8-5-9-18-16/h3-9,12H,2,10-11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZCVGUULIGXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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